tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

Catalog No.
S699138
CAS No.
354587-72-7
M.F
C14H17NO3
M. Wt
247.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxyla...

CAS Number

354587-72-7

Product Name

tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate

IUPAC Name

tert-butyl 6-(hydroxymethyl)indole-1-carboxylate

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-8,16H,9H2,1-3H3

InChI Key

DWFFNTQPJJEVQG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CO

Crystal Structure Analysis

Scientific Field: This application falls under the field of Crystallography .

Summary of the Application: The tert-butyl group is used in the synthesis of phenol-based pendant-arm precursors. These precursors are used in the study of their redox properties and the creation of biomimetic complexes .

Methods of Application: The phenol hydroxy group participates in an intramolecular O—H O hydrogen bond with the pendant alcohol group, forming an S(6) ring .

Results or Outcomes: The bond length involving the phenolic oxygen is 1.3820 (19) A ̊ , which contrasts with that of the alcoholic oxygen which is 1.447 (2) A ̊ . The former is conjugated with the aromatic ring and so leads to the observed shorter bond length .

tert-Butylation of Carboxylic Acids and Alcohols

Scientific Field: This application is in the field of Organic Chemistry .

Summary of the Application: The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions .

Methods of Application: A simple and safe tert-butylation reaction was developed. Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields .

Results or Outcomes: All tert-butylation reactions of free amino acids, carboxylic acids, and alcohols proceeded much faster and in higher yields compared with conventional methods .

Synthesis of Dihydroisoquinoline Derivatives

Scientific Field: This application falls under the field of Medicinal Chemistry .

Summary of the Application: The tert-butyl group is used in the synthesis of dihydroisoquinoline derivatives. These derivatives are used in the study of their biological properties .

Methods of Application: The compound is stored in a sealed, dry environment at 2-8°C .

Results or Outcomes: .

Synthesis of Pyridinylcarbamate Derivatives

Summary of the Application: The tert-butyl group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions .

Tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate is a complex organic compound characterized by the molecular formula C14H17NO3C_{14}H_{17}NO_3 and a molecular weight of approximately 247.29 g/mol. This compound features a tert-butyl ester group, a hydroxymethyl group, and an indole structure, which is a bicyclic aromatic compound known for its prevalence in various biologically active molecules. The presence of the hydroxymethyl group enhances the compound's reactivity and solubility, while the indole core contributes to its potential biological activities, including anti-inflammatory and anticancer properties .

Due to its functional groups. The hydroxymethyl group is reactive and can participate in various nucleophilic substitution reactions. Additionally, the ester bond in the tert-butyl group can be hydrolyzed under acidic or basic conditions, releasing tert-butyl alcohol and forming the corresponding carboxylic acid. Such reactions are essential for modifying the compound to enhance its biological activity or for synthesizing related compounds.

Research indicates that tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate exhibits significant biological activities. Compounds with indole structures are often associated with therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of functional groups such as hydroxymethyl can enhance these effects by improving bioavailability and selectivity towards specific biological targets. Preliminary studies suggest that this compound may interact with ATP-binding cassette transporters, which are crucial in drug absorption and resistance mechanisms in cancer therapy .

The synthesis of tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate typically involves several steps:

  • Formation of Indole Core: Starting from simpler precursors, the indole ring is constructed through cyclization reactions.
  • Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through formylation followed by reduction.
  • Esterification: The final step involves esterification of the carboxylic acid formed from the indole with tert-butyl alcohol to yield the desired compound.

These methods highlight the versatility of synthetic strategies available for constructing complex indole derivatives .

Tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development targeting inflammatory diseases and cancer.
  • Research: It can be used as a biochemical tool to study indole derivatives' mechanisms of action and interactions with biological systems.
  • Agriculture: Its derivatives may have applications in plant growth regulation or pest control due to their biological activity .

Understanding how tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate interacts with biological systems is crucial for elucidating its therapeutic potential. Preliminary research indicates potential interactions with membrane proteins such as ATP-binding cassette transporters. These interactions could influence drug delivery and efficacy. Further studies using techniques such as molecular docking and binding assays would provide insights into its interaction profiles with various biological targets .

Several compounds share structural similarities with tert-butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
Tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylateSimilar indole structureDifferent position of hydroxymethyl group
Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylateFluorinated indoleDifferent substitution pattern
Tert-butyl 3-bromo-1H-indole-1-carboxylateBromine substituentHalogen variation affects reactivity
Tert-butyl 7-methoxyindole-1-carboxylic acidMethoxy groupDifferent functional group influences solubility

These comparisons illustrate how variations in substitution patterns and functional groups can significantly alter the properties and potential applications of similar compounds.

XLogP3

2.4

Dates

Last modified: 08-15-2023

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